molecular formula C3H4F3N3O B1654194 3-Azido-1,1,1-trifluoropropan-2-OL CAS No. 212758-85-5

3-Azido-1,1,1-trifluoropropan-2-OL

Cat. No.: B1654194
CAS No.: 212758-85-5
M. Wt: 155.08 g/mol
InChI Key: BCRPFCFZQSDCHZ-UHFFFAOYSA-N
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Description

3-Azido-1,1,1-trifluoropropan-2-OL is a chemical compound with the molecular formula C3H4F3N3O It is characterized by the presence of an azido group (-N3) and three fluorine atoms attached to a propane backbone

Preparation Methods

The synthesis of 3-Azido-1,1,1-trifluoropropan-2-OL can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with sodium azide under appropriate conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .

Chemical Reactions Analysis

3-Azido-1,1,1-trifluoropropan-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include DMSO, LiAlH4, and CrO3. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azido-1,1,1-trifluoropropan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,1,1-trifluoropropan-2-OL involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-Azido-1,1,1-trifluoropropan-2-OL can be compared with other similar compounds such as:

The presence of the azido group in this compound makes it more reactive and versatile in chemical synthesis compared to its analogs.

Properties

IUPAC Name

3-azido-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRPFCFZQSDCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446714
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212758-85-5
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1,1-trifluoro-2,3-epoxypropane (2.0 g, 18 mmol) in 70% ethanol (20 mL) was added ammonium chloride (1.9 g, 36 mmol) followed by sodium azide (2.3 g, 36 mmol). The reaction mixture was stirred at room temperature. After 6 h, the reaction mixture was partitioned between water (100 mL) and diethyl ether (100 mL). The organic layer was washed with additional water (100 mL). The first aqueous layer was back-extracted with diethyl ether (100 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give 3-azido-1,1,1-trifluoropropan-2-ol as a crude oil. 1H NMR (600 MHz, DMSO-D6) 4.14 (m, 1H); 3.58-3.49 (m, 2H); 2.58 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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